ethyl 4-(3-cyanopyridin-2-yl)benzoate

Lipophilicity Drug Discovery ADME

Researchers seeking a reliable, high-purity building block for heteroaromatic synthesis face supply inconsistency. This compound eliminates that risk with rigorously verified 95% HPLC purity and full batch-specific documentation. - Dual orthogonal handles (cyano & ethyl ester) enable modular derivatization for medicinal chemistry and photoredox catalyst discovery. - Supplied with a Certificate of Analysis to ensure identity and purity, safeguarding experimental reproducibility from the first synthesis.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1208081-99-5
Cat. No. B1426486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(3-cyanopyridin-2-yl)benzoate
CAS1208081-99-5
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C#N
InChIInChI=1S/C15H12N2O2/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-16)4-3-9-17-14/h3-9H,2H2,1H3
InChIKeySEVLKWHXNIQVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-cyanopyridin-2-yl)benzoate Technical Baseline


Ethyl 4-(3-cyanopyridin-2-yl)benzoate (CAS 1208081-99-5) is a heteroaromatic compound combining a 3-cyanopyridine moiety with a para-substituted ethyl benzoate . It belongs to the class of cyanopyridine derivatives, characterized by an electron-deficient pyridine ring bearing a cyano group at the 3-position and an ester-functionalized phenyl ring [1]. The molecular formula is C₁₅H₁₂N₂O₂ with a molecular weight of 252.27 g/mol . Commercial availability is documented from multiple chemical suppliers at purities typically ranging from 95% to 98% [2]. Notably, this compound currently appears predominantly in vendor catalogs and synthetic intermediate listings, with limited primary research literature directly characterizing its biological or physicochemical properties in comparative contexts.

Workflow Modular benzoylpyridine synthesis & photosensitizer development
Supply context Multiple commercial sources with research-grade purity; flexible aliquot sizes
Selection logic Heteroaromatic building block with 3-cyanopyridine and para-substituted ethyl benzoate

Substitution Risks: Ethyl 4-(3-cyanopyridin-2-yl)benzoate


Substituting ethyl 4-(3-cyanopyridin-2-yl)benzoate with a structurally similar analog without explicit comparative validation introduces substantial scientific and procurement risk. Close analogs such as methyl 4-(3-cyanopyridin-2-yl)benzoate [1] or methyl 2-(3-cyanopyridin-2-yl)benzoate differ in ester alkyl chain length and/or phenyl substitution pattern, which can significantly alter lipophilicity, metabolic stability, target binding orientation, and synthetic reactivity [2]. Critically, the current scientific literature contains no published head-to-head comparative data establishing whether these structural variations translate to equivalent performance in specific biological assays or synthetic applications. Without such quantitative evidence, any assumption of functional interchangeability is unsubstantiated. Procurement of unvalidated analogs may result in irreproducible experimental outcomes, wasted research resources, or compromised synthetic yields. Users must verify batch-specific purity and identity via independent analytical methods and should request vendor certificates of analysis before committing to scaled purchases.

Target Compound

Ethyl ester; para-substituted benzoate; specific lipophilicity and synthetic reactivity

Analog (e.g., methyl ester)

Shorter alkyl chain may shift logP, metabolic stability, and target binding; no head-to-head data

Structural variation without validation may compromise synthetic yield or biological assay reproducibility.

Comparative Evidence: Ethyl 4-(3-cyanopyridin-2-yl)benzoate


Lipophilicity Profile: Ethyl vs. Methyl Ester

The ethyl ester moiety in ethyl 4-(3-cyanopyridin-2-yl)benzoate confers increased lipophilicity relative to its methyl ester analog. While direct measured logP values for this specific compound are not available in primary literature, computational prediction from structurally analogous compounds indicates a logP increase of approximately 0.3–0.4 log units per methylene addition to the ester alkyl chain [1]. The methyl analog methyl 4-(3-cyanopyridin-2-yl)benzoate (CAS not specified) exhibits a predicted logP of approximately 2.35 [2]. By extension, ethyl 4-(3-cyanopyridin-2-yl)benzoate is expected to have a logP in the range of 2.65–2.75. This class-level inference is supported by the established relationship between ester alkyl chain length and partition coefficient in aromatic carboxylates.

Lipophilicity Comparison
Class-level
Target est. logP 2.65–2.75 | Methyl analog est. logP 2.35 | ΔlogP ≈ +0.3 to +0.4
Supports lipophilicity-dependent assay selection context
Computational prediction; no experimental logP data available
Lipophilicity Drug Discovery ADME

Synthetic Utility: Benzoylpyridine Precursor

Ethyl 4-(3-cyanopyridin-2-yl)benzoate is structurally classified as a benzoylpyridine derivative, a scaffold recently exploited for the modular synthesis of electronically differentiated bisaryl ketones as tunable photosensitizers [1]. The 3-cyanopyridine moiety serves as an electron-deficient heterocycle, while the ethyl benzoate substituent provides an electron-rich aromatic component. This electronic push-pull architecture enables absorbance tuning in the UV-vis region through substituent modification. While ethyl 4-(3-cyanopyridin-2-yl)benzoate itself was not directly synthesized or characterized in the referenced study, the synthetic methodology (light-driven, catalyst-free reductive arylation of cyanopyridines with aromatic aldehydes followed by oxidation) is directly applicable to this compound class. The presence of the cyano group at the 3-position of the pyridine ring is critical for the reductive arylation step, acting as an activating group for nucleophilic addition [1]. In a continuous flow process, related benzoylpyridines were obtained with high yields and short residence times [1].

Synthetic Applicability
Method context
Reductive arylation-suitable scaffold; 3-cyanopyridine as activating group for flow synthesis
May support flow synthesis of benzoylpyridine photosensitizers
Inferred from class; direct compound not synthesized in referenced study
Organic Synthesis Flow Chemistry Photosensitizers

Purity and Pricing Comparison

Ethyl 4-(3-cyanopyridin-2-yl)benzoate is commercially available from multiple vendors with documented purity specifications and pricing. Fluorochem offers the compound at 95% purity, with 500 mg priced at approximately £270 (equivalent to ~¥4,136) and 1 g at £338 (~¥6,446) . ChemicalBook lists the compound at 97% purity (HPLC), with packaging options from 1 g to 1 kg and flexible custom aliquoting for academic and research institutions [1]. CymitQuimica (Apollo Scientific brand) supplies the compound at 95% purity, with 500 mg at €351 and 1 g at €538 . The methyl ester analog methyl 4-(3-cyanopyridin-2-yl)benzoate is also commercially available , though direct head-to-head pricing comparison requires contemporaneous quotation. No vendor currently publishes batch-specific certificates of analysis online; analytical verification upon receipt is recommended.

Vendor Purity & Pricing
Data to verify
Fluorochem 95% £270/500 mg; ChemicalBook 97% HPLC; CymitQuimica 95% €351/500 mg
Multi-supplier availability supports procurement planning
Batch-specific COA recommended; prices as of 2024–2025
Procurement Vendor Comparison Quality Control

Application Scenarios: Ethyl 4-(3-cyanopyridin-2-yl)benzoate


Benzoylpyridine Photosensitizer Precursor

Ethyl 4-(3-cyanopyridin-2-yl)benzoate contains the requisite structural motifs—a 3-cyanopyridine heterocycle and a para-substituted benzoate—that are amenable to the modular flow synthesis of electronically differentiated benzoylpyridines [1]. In this application, the compound may serve as a precursor for synthesizing tunable photosensitizers, where the electron-deficient pyridine and electron-rich benzoate moieties enable fine-tuning of UV-vis absorbance properties through further derivatization [1]. This scenario is most appropriate for researchers developing novel photoredox catalysts or investigating structure-property relationships in heteroaromatic ketone systems. Users should verify that their specific synthetic route is compatible with the ethyl ester functionality, as transesterification or hydrolysis may occur under certain reaction conditions.

Analytical Method Development Reference Standard

Given its commercial availability from multiple vendors with documented purity specifications (95–97% HPLC) [2], ethyl 4-(3-cyanopyridin-2-yl)benzoate can serve as a reference standard for developing and validating HPLC or LC-MS analytical methods for related cyanopyridine derivatives. The compound's well-defined molecular structure (C₁₅H₁₂N₂O₂, MW 252.27 g/mol) and established InChIKey (SEVLKWHXNIQVSH-UHFFFAOYSA-N) provide unambiguous identification parameters. This scenario is particularly relevant for QC laboratories that require authenticated reference materials for impurity profiling or stability-indicating method development in pharmaceutical or agrochemical research settings.

Aminopyridine/Carboxypyridine Intermediate

The cyano group at the 3-position of the pyridine ring and the ethyl ester at the para-position of the phenyl ring provide orthogonal synthetic handles for further functionalization. Reduction of the cyano group can yield the corresponding 3-aminomethylpyridine derivative, a motif present in numerous bioactive compounds. Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, 4-(3-cyanopyridin-2-yl)benzoic acid, which can be further coupled to amines for amide library synthesis . These transformations expand the accessible chemical space for medicinal chemistry or agrochemical discovery programs. Researchers should note that no published optimization data exist for these specific transformations; reaction conditions must be empirically determined and yields may vary depending on reagent selection and scale.

Application
Selection Property
Validation Focus
Photosensitizer precursor synthesis
3-Cyanopyridine & ethyl benzoate scaffold
Synthetic route compatibility, absorbance tuning
Analytical reference standard
Defined molecular structure & purity specification
Identity confirmation, purity verification
Functionalized intermediate
Orthogonal cyano and ester handles
Reaction condition optimization, yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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